Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Description

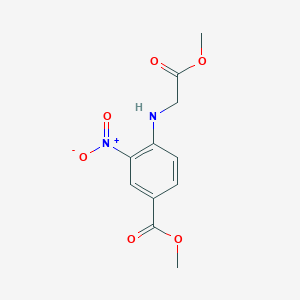

Chemical Structure and Properties Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS 698985-06-7) is an aromatic ester with the molecular formula C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol . It features a nitro group at the 3-position and a substituted amino group (2-methoxy-2-oxoethyl) at the 4-position of the benzoate ring. This compound is a white to off-white crystalline powder, soluble in organic solvents like chloroform and methanol .

For example, methyl 4-iodo-3-nitrobenzoate (a precursor) has been coupled with substituted anilines using tris(dibenzylideneacetone)-dipalladium and rac-BINAP to yield nitrobenzoate derivatives in high yields (e.g., 81.8% for compound 52 in Scheme 2 of ). The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing drugs requiring nitro-aromatic frameworks .

Properties

IUPAC Name |

methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-4-3-7(11(15)19-2)5-9(8)13(16)17/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABUYJXRDJWTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate typically involves the esterification of 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: 4-((2-methoxy-2-oxoethyl)amino)-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nitrobenzoate Esters

The following table compares Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate | 698985-06-7 | C₁₁H₁₂N₂O₆ | 268.22 | 2-methoxy-2-oxoethylamino, 3-nitro | Pharmaceutical intermediate |

| Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate (CA-5321) | 1381944-43-9 | C₁₂H₁₃N₂O₆ | 281.24 | Ethoxycarbonylmethylamino, 3-nitro | Drug synthesis; increased lipophilicity |

| Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)-3-nitrobenzoate (Compound 52) | Not provided | C₂₂H₂₇N₃O₅ | 413.47 | Bulky aryl group (isobutoxy-isopropyl) | Potential bioactive molecule development |

| Methyl 4-amino-3-nitrobenzoate | 41263-74-5 | C₈H₈N₂O₄ | 196.16 | Unsubstituted amino, 3-nitro | Precursor for dyes and pharmaceuticals |

Key Observations :

- highlights similar nitrobenzoate derivatives forming hydrogen-bonded chains (e.g., N–H⋯O and C–H⋯O interactions), which could stabilize crystal structures . Bulky substituents (e.g., isobutoxy-isopropyl in Compound 52) may reduce solubility but improve target specificity in drug design .

- Synthetic Utility: Palladium-catalyzed coupling () is a common method for introducing aryl/alkylamino groups to nitrobenzoate scaffolds. Yields vary significantly (54–92%) depending on steric hindrance . Simpler analogs like methyl 4-amino-3-nitrobenzoate are often precursors for further functionalization, such as sulfonamide or urea formation .

Functional Group Variations

Nitro Positioning and Bioactivity

- 3-Nitro vs. 5-Nitro : Compounds with nitro groups at the 3-position (e.g., target compound) exhibit distinct electronic effects compared to 5-nitro isomers. For example, methyl 2-ethoxy-5-nitrobenzoate (WZ-9446, CAS 80074-34-6) shows altered reactivity in electrophilic substitution due to nitro group orientation .

Amino Group Modifications

- Secondary Amines: The target compound’s secondary amine (from 2-methoxy-2-oxoethyl) contrasts with primary amines in analogs like methyl 4-amino-3-nitrobenzoate. Secondary amines generally exhibit lower basicity, affecting protonation states under physiological conditions .

Market and Industrial Relevance

Biological Activity

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a compound characterized by the presence of both a nitro group and an ester functional group, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₂N₂O₆

- Molecular Weight : 268.22 g/mol

- CAS Number : 698985-06-7

The compound's unique structure allows it to participate in various chemical reactions, including reduction, substitution, and hydrolysis, which are essential for its biological activity .

Synthesis

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate typically involves the esterification of 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. This reaction is usually conducted under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research has indicated that Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate exhibits significant antimicrobial activity. In particular, it has been studied for its effects against various bacterial strains and fungi. For instance, a study demonstrated that compounds with similar structures showed potent antifungal activity against species such as Aspergillus niger and Candida albicans .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The nitro group in the structure can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects against cancer cells .

The biological effects of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

- Reactive Intermediate Formation : The bioreduction of the nitro group can generate reactive species that can damage cellular macromolecules, leading to cell death.

- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and immune responses, enhancing its antimicrobial and anticancer efficacy .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antifungal activity against Aspergillus species with an IC50 value of 10 µg/mL. |

| Study B (2021) | Showed that the compound inhibited proliferation of breast cancer cells by inducing apoptosis at concentrations above 5 µM. |

| Study C (2023) | Reported synergistic effects when combined with conventional antibiotics against resistant bacterial strains. |

These studies highlight the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate?

The compound is typically synthesized via esterification of 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid using methanol and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions . Key steps include:

- Nitration : Introduction of the nitro group to the aromatic ring.

- Aminoalkylation : Reaction with 2-methoxy-2-oxoethylamine to form the secondary amine.

- Esterification : Final step to yield the methyl ester.

Purification is achieved via recrystallization or column chromatography. Reaction progress is monitored by TLC or HPLC .

Basic: What spectroscopic techniques are used to characterize this compound?

Core characterization methods include:

- NMR Spectroscopy : and NMR to confirm aromatic proton environments and ester/amide linkages.

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ester), ~1520 cm (Nitro group), and ~3300 cm (N-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 253.21 (molecular weight: 253.2 g/mol) .

Advanced: How can conflicting NMR data for the nitro and ester groups be resolved?

Conflicting signals may arise from solvent polarity or tautomerism. Strategies include:

- Solvent Variation : Use deuterated DMSO or CDCl to shift proton environments.

- 2D NMR : HSQC and HMBC to assign overlapping peaks.

- X-ray Crystallography : Resolve ambiguities via crystal structure analysis .

Basic: What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions apply:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation.

- Storage : Inert atmosphere, away from oxidizing agents .

Advanced: How does the nitro group influence regioselectivity in nucleophilic substitution reactions?

The nitro group is a strong meta-directing, electron-withdrawing group. In reactions like hydrolysis or amination:

- Nucleophilic Attack : Favors the para position relative to the nitro group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Use of Pd/C or Cu(I) for cross-coupling reactions .

Advanced: What methodologies optimize yield in multi-step syntheses involving this compound?

Optimization strategies include:

- Stepwise Monitoring : TLC/HPLC at each stage to isolate intermediates.

- Catalyst Screening : Pd(OAc) or RuPhos for Buchwald-Hartwig amination.

- Temperature Control : Low temps (~0°C) for nitro group stability .

Basic: What is the role of this compound in synthesizing pharmacologically active molecules?

It serves as a precursor for:

- Anticancer Agents : Via coupling with heterocyclic moieties (e.g., triazolo-pyridazines).

- Antimicrobials : Functionalization of the amino group with sulfonamides .

Advanced: How can hydrogen bonding patterns in its crystal structure inform drug design?

Graph set analysis (as per Etter’s rules) reveals:

- Donor-Acceptor Pairs : N-H···O (ester) and C-H···O (nitro) interactions.

- Packing Motifs : Layered structures influence solubility and bioavailability .

Advanced: What in vitro assays are used to assess its biological activity?

Common assays include:

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Molecular Docking : Simulations with target proteins (e.g., COX-2) .

Advanced: How do steric effects from the methoxy group impact reactivity in cross-coupling reactions?

The methoxy group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.